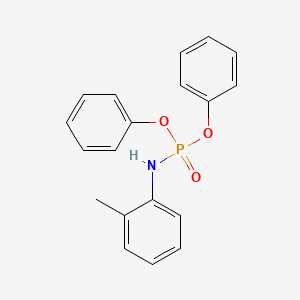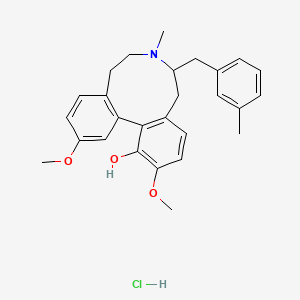![molecular formula C13H24O4 B14434950 2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro- CAS No. 79011-42-0](/img/structure/B14434950.png)
2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is a chemical compound with the molecular formula C19H36O6. It is a derivative of 2H-pyran, a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with 2H-pyran under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Advanced techniques such as distillation and recrystallization are often employed to purify the compound .
化学反応の分析
Types of Reactions
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their function and activity. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog with a similar six-membered ring structure containing one oxygen atom.
2H-Pyran, tetrahydro-2-(2-propynyloxy)-: A derivative with an additional propynyloxy group.
2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-: A more complex analog with additional functional groups.
Uniqueness
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
79011-42-0 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
2-[3-(oxan-2-yloxy)propoxy]oxane |
InChI |
InChI=1S/C13H24O4/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h12-13H,1-11H2 |
InChIキー |
MUDKWYCDWVOGBH-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCOC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




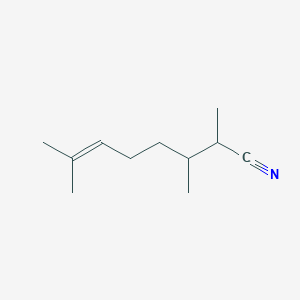
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
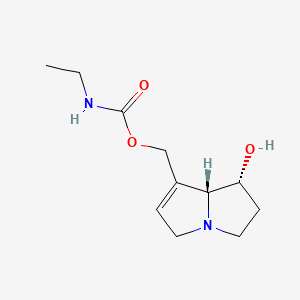

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
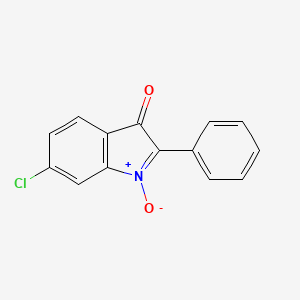
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
